N,5,6-Trimethyl-1,3-benzothiazol-2-amine
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Overview
Description
N,5,6-Trimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5,6-Trimethyl-1,3-benzothiazol-2-amine can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles. For instance, the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been reported . This method is efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N,5,6-Trimethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
N,5,6-Trimethyl-1,3-benzothiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of N,5,6-Trimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival . This inhibition disrupts essential biological pathways, leading to the compound’s antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Another benzothiazole derivative with similar biological activities.
6-Chloro-1,3-benzothiazole-2-amine: Known for its anti-inflammatory properties.
5-Trifluoromethyl-2-aminobenzothiazole: Exhibits potent activity against tuberculosis.
Uniqueness
N,5,6-Trimethyl-1,3-benzothiazol-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl groups enhance its stability and reactivity, making it a valuable compound in various research applications .
Properties
CAS No. |
62194-25-6 |
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Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N,5,6-trimethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H12N2S/c1-6-4-8-9(5-7(6)2)13-10(11-3)12-8/h4-5H,1-3H3,(H,11,12) |
InChI Key |
RNHMKAWTMGWJEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC |
Origin of Product |
United States |
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